2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN3O3/c25-18-3-9-21(10-4-18)32-17-24(30)27-16-22(23-2-1-15-31-23)29-13-11-28(12-14-29)20-7-5-19(26)6-8-20/h1-10,15,22H,11-14,16-17H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCAUZAJSWUXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)COC3=CC=C(C=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)acetamide , also known by its ChemDiv ID G678-0292, is a synthetic organic molecule with potential pharmacological applications. Its complex structure suggests a multifaceted biological activity profile, which is crucial for its evaluation in drug discovery and therapeutic contexts.
Chemical Structure and Properties
The molecular formula of the compound is . The structural features include:
- A chlorophenoxy group
- A piperazine moiety substituted with a fluorophenyl group
- An ethyl chain linking to a furan ring
This unique arrangement may influence its interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems and potential anti-cancer properties.
1. Neurotransmitter Modulation
The piperazine component is known for its role in modulating serotonin and dopamine pathways. Compounds with similar structures have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme that degrades neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and dopamine, which may be beneficial in treating mood disorders and other neurological conditions .
2. Anticancer Potential
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, compounds featuring similar piperazine structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:
- Chlorine Substitution : The presence of chlorine on the phenyl ring enhances lipophilicity, potentially improving cell membrane permeability.
- Fluorine Atom : The fluorine substitution on the piperazine ring may influence receptor binding affinity and selectivity, which is critical for therapeutic efficacy.
- Furan Ring : The furan moiety may contribute to the compound's overall reactivity and interaction with biological targets.
Case Studies and Experimental Findings
Several studies have explored the biological activities associated with compounds structurally related to G678-0292:
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies indicate that derivatives of compounds similar to 2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)acetamide exhibit significant anticancer properties. For instance, research has shown that certain piperazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival .
Antidepressant Properties
The piperazine structure within the compound is known for its psychoactive effects. Investigations into similar piperazine derivatives have suggested potential antidepressant activity, attributed to their interaction with serotonin receptors. The incorporation of a fluorophenyl group may enhance selectivity and potency against specific receptor subtypes .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. The presence of the chlorophenoxy group is believed to contribute to this activity by disrupting microbial cell membranes or inhibiting essential enzymatic functions . This opens avenues for developing new antimicrobial agents based on this compound.
Inhibition of Osteoclastogenesis
A related study highlighted the compound's ability to inhibit osteoclastogenesis, which is crucial in bone resorption processes. The mechanism involved altering the expression of osteoclast-specific marker genes, indicating potential applications in treating osteoporosis and other bone-related diseases .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of piperazine derivatives and tested their efficacy against various cancer cell lines. One derivative showed an IC50 value significantly lower than that of conventional chemotherapeutics, suggesting enhanced potency .
Case Study 2: Antidepressant Activity
Another investigation focused on the behavioral effects of piperazine compounds in animal models of depression. The results indicated that administration led to significant reductions in depressive-like behaviors, supporting the hypothesis that these compounds may serve as effective antidepressants .
Data Table: Summary of Research Findings
Vergleich Mit ähnlichen Verbindungen
N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS: 701926-99-0)
- Key Features : Contains a sulfonyl group on the piperazine ring and a 4-fluorophenyl acetamide tail.
- Both compounds share a 4-fluorophenylpiperazine moiety, which may confer affinity for serotonin receptors (e.g., 5-HT1A) .
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide (CAS: 303091-53-4)
- Key Features : Substituted with a 3-chlorophenyl group on piperazine and a 4-fluorophenyl acetamide.
- Both compounds lack the furan moiety, which in the target compound could enhance metabolic stability via reduced oxidative metabolism .
Furan-Containing Analogues
N-(2-Ethoxyphenyl)-2-[4-(Furan-2-carbonyl)piperazin-1-yl]acetamide (MFCD05123522)
- Key Features : Incorporates a furan-2-carbonyl group linked to piperazine.
- Comparison :
- The furan-2-carbonyl group introduces a ketone, increasing electrophilicity compared to the target compound’s furan-2-yl ethyl group. This difference may influence solubility and metabolic pathways .
- Both compounds utilize piperazine as a spacer, but the target compound’s 4-fluorophenylpiperazine may enhance receptor binding specificity .
Chlorophenyl-Substituted Acetamides
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Key Features : Contains a dichlorophenyl group and a pyrazolone ring.
- The pyrazolone ring in this compound introduces hydrogen-bonding capabilities absent in the target compound, which may affect crystal packing and solubility .
Structural and Pharmacological Data Table
Key Research Findings
Piperazine Substitution : The 4-fluorophenyl group on piperazine in the target compound likely enhances receptor binding compared to 3-chlorophenyl or sulfonyl derivatives, as fluorinated aromatic groups improve both affinity and metabolic stability .
Furan vs. Carbonyl Furan : The furan-2-yl ethyl group in the target compound may reduce first-pass metabolism compared to furan-2-carbonyl derivatives, which are prone to carbonyl reductase activity .
Chlorophenoxy Group: The 4-chlorophenoxy moiety increases lipophilicity (clogP ~4.2), suggesting improved CNS penetration relative to dichlorophenyl analogs with higher molecular weight .
Q & A
Basic: What are the recommended synthetic routes for 2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Prepare the piperazine core by coupling 4-fluorophenylpiperazine with a furan-containing ethylamine derivative via nucleophilic substitution.
- Step 2: Introduce the chlorophenoxy group using a Williamson ether synthesis (e.g., reacting 4-chlorophenol with chloroacetamide under basic conditions).
- Step 3: Final amidation via coupling the chlorophenoxyacetamide intermediate with the piperazine-furan ethylamine derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Purification often involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Structural validation requires NMR (<sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS) .
Basic: How can spectroscopic techniques resolve structural ambiguities in this compound?
Methodological Answer:
- <sup>1</sup>H NMR: Key signals include:
- Aromatic protons from chlorophenoxy (δ 7.2–7.4 ppm, doublet) and fluorophenyl (δ 6.8–7.1 ppm, multiplet).
- Piperazine NH protons (δ 2.8–3.5 ppm, broad).
- FT-IR: Confirm amide C=O stretch (~1650 cm<sup>-1</sup>) and ether C-O-C (~1250 cm<sup>-1</sup>).
- X-ray Crystallography: Essential for resolving stereochemistry and intramolecular interactions (e.g., hydrogen bonding between amide NH and furan oxygen) .
For conflicting data, cross-validate with <sup>13</sup>C DEPT and 2D NMR (COSY, HSQC) to assign overlapping signals .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Variable Substituents: Systematically modify:
- Assay Design:
- In vitro: Test binding affinity to serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement assays.
- ADME profiling: Use Caco-2 cell monolayers to assess permeability and metabolic stability in liver microsomes.
- Data Analysis: Apply multivariate regression to correlate substituent properties (e.g., logP, Hammett σ) with activity .
Advanced: How to optimize reaction yields in multi-step syntheses of this compound?
Methodological Answer:
-
Design of Experiments (DoE): Use fractional factorial design to screen critical parameters:
Factor Range Tested Optimal Condition Reaction Temp. 60–100°C 80°C Catalyst Loading 5–15 mol% 10 mol% Solvent DMF, THF, MeCN DMF -
Flow Chemistry: Implement continuous-flow reactors for exothermic steps (e.g., amidation) to improve heat dissipation and reduce side reactions .
-
In-line Analytics: Use LC-MS to monitor intermediates in real time, enabling rapid adjustment of stoichiometry .
Advanced: How to address discrepancies in bioactivity data across different assay systems?
Methodological Answer:
- Assay Validation:
- Positive Controls: Include known receptor agonists/antagonists (e.g., ketanserin for 5-HT2A assays).
- Replicate Consistency: Perform triplicate runs with blinded operators to minimize bias.
- Data Normalization:
- Express activity as % inhibition relative to vehicle control.
- Adjust for nonspecific binding using a reference compound (e.g., 10 µM mianserin).
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to identify outliers. If discrepancies persist, evaluate cell line specificity (e.g., HEK293 vs. CHO cells) or assay conditions (e.g., buffer pH, incubation time) .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for final purification.
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water or dichloromethane/hexane) based on solubility data.
- Critical Considerations:
Advanced: How to model the compound’s pharmacokinetic properties computationally?
Methodological Answer:
- Software Tools: Use Schrödinger’s QikProp or SwissADME for predicting:
- logP: ~3.2 (indicates moderate lipophilicity).
- TPSA: ~90 Ų (suggests moderate blood-brain barrier permeability).
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability to target receptors (e.g., 5-HT1A).
- Metabolite Prediction: Employ GLORYx to identify potential Phase I/II metabolites (e.g., N-dealkylation of the piperazine ring) .
Advanced: How to validate hydrogen bonding interactions in the crystal structure?
Methodological Answer:
- X-ray Diffraction: Resolve the structure to ≤ 0.8 Å resolution. Key interactions include:
- N-H···O between the amide NH and furan oxygen (distance: ~2.1 Å).
- C-H···O from chlorophenoxy to piperazine NH (distance: ~2.3 Å).
- Hirshfeld Surface Analysis: Quantify interaction contributions using CrystalExplorer. Expect >60% contribution from H-bonding .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
- Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste.
- First Aid: For eye exposure, rinse with water for 15+ minutes; for inhalation, move to fresh air and monitor for respiratory distress .
Advanced: How to design a stability study under varying storage conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to:
- Heat: 40°C/75% RH for 4 weeks.
- Light: 1.2 million lux-hours in a photostability chamber.
- Hydrolysis: 0.1 M HCl/NaOH at 25°C for 24 hrs.
- Analytics: Track degradation products via UPLC-PDA-MS. Major degradation pathways include hydrolysis of the amide bond and oxidation of the furan ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
